molecular formula C13H9BrF3N B13155248 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine

5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine

Cat. No.: B13155248
M. Wt: 316.12 g/mol
InChI Key: GGZGOPYCIFZRIW-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H9BrF3N

Molecular Weight

316.12 g/mol

IUPAC Name

5-bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H9BrF3N/c1-8-5-12(18-7-11(8)14)9-3-2-4-10(6-9)13(15,16)17/h2-7H,1H3

InChI Key

GGZGOPYCIFZRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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